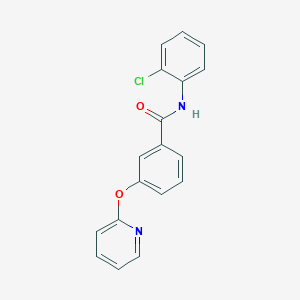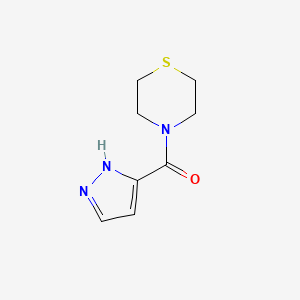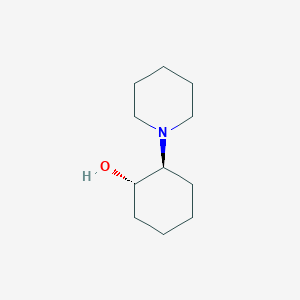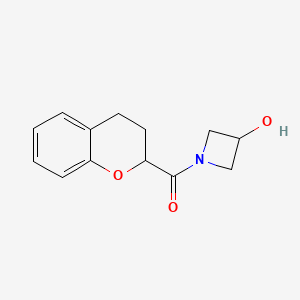![molecular formula C11H19N3 B6432089 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine CAS No. 2283504-06-1](/img/structure/B6432089.png)
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methylpiperidine (or 1-DMPMP) is a heterocyclic molecule composed of a piperidine ring and a 1,3-dimethyl-1H-pyrazol-4-ylmethyl group. It is a colorless, crystalline solid with a melting point of 75-76 °C. This compound has been studied extensively due to its versatile range of applications in the pharmaceutical and agrochemical industries.
科学的研究の応用
1-DMPMP has been studied extensively due to its versatile range of applications in the pharmaceutical and agrochemical industries. It has been used as a chiral synthon in the synthesis of various drugs, such as the anti-inflammatory drug celecoxib and the antifungal agent voriconazole. It has also been used as a starting material for the synthesis of various other heterocyclic compounds, such as 1,3-dimethyl-1H-pyrazol-4-ylmethylpyrrolidine and 1,3-dimethyl-1H-pyrazol-4-ylmethylthiazolidine.
作用機序
1-DMPMP is believed to act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting COX-2, 1-DMPMP is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
1-DMPMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of prostaglandins, which are hormones that play a role in inflammation and pain. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In vivo studies have shown that 1-DMPMP can reduce inflammation and pain in animals, as well as reduce the risk of cardiovascular disease.
実験室実験の利点と制限
1-DMPMP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects can be easily monitored. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not as stable as some other compounds, and its effects can vary depending on the conditions of the experiment.
将来の方向性
1-DMPMP has many potential future applications in the pharmaceutical and agrochemical industries. It could be used to develop new drugs and agrochemicals with improved efficacy and safety profiles. It could also be used to develop new drug delivery systems, such as nanoparticles, which could improve the bioavailability of drugs. Additionally, 1-DMPMP could be used to develop new methods of drug synthesis, such as using biocatalysts or enzymes, which could reduce the cost and time required for drug synthesis. Finally, 1-DMPMP could be used to develop new methods of drug delivery, such as transdermal patches or inhalers, which could improve the convenience and effectiveness of drug delivery.
合成法
1-DMPMP can be synthesized using a variety of methods. The most common method involves the reaction of 1,3-dimethyl-1H-pyrazol-4-ylmethyl chloride and piperidine hydrochloride in an aqueous medium. The reaction is then quenched with aqueous sodium hydroxide. This method produces a yield of approximately 95%.
特性
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10-11(8-13(2)12-10)9-14-6-4-3-5-7-14/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPFIRPTXPZNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B6432057.png)
![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6432068.png)
![3-methoxy-1-[(thiophen-3-yl)methyl]piperidine](/img/structure/B6432076.png)

![1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6432108.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B6432115.png)
![8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432125.png)
![8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432131.png)